REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[C:7]([NH2:12])[CH:6]=1)[CH3:2].[CH:14](O)=O>>[CH2:1]([O:3][C:4]([C:5]1[CH:10]=[CH:9][C:8]2[N:11]=[CH:14][NH:12][C:7]=2[CH:6]=1)=[O:13])[CH3:2]
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Name
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|
Quantity
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40 g
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Type
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reactant
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Smiles
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C(C)OC(C1=CC(=C(C=C1)N)N)=O
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Name
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|
Quantity
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200 mL
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Type
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reactant
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Smiles
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C(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After refluxing for 7 h
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Duration
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7 h
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Type
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CONCENTRATION
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Details
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After concentration under reduced pressure
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Type
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ADDITION
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Details
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the ice water was poured into the residual solution
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Type
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FILTRATION
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Details
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filtration
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Type
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EXTRACTION
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Details
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the filtrate was extracted with dichloromethane thrice
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Type
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DRY_WITH_MATERIAL
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Details
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dried with anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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Then the solution was concentrated under reduced pressure
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Name
|
|
Type
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product
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Smiles
|
C(C)OC(=O)C=1C=CC2=C(NC=N2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.6 g | |
YIELD: PERCENTYIELD | 70.2% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |